molecular formula C14H9ClN2O B12218512 7-Chloro-4-phenylquinazolin-2-ol

7-Chloro-4-phenylquinazolin-2-ol

Cat. No.: B12218512
M. Wt: 256.68 g/mol
InChI Key: FLUZRXBCCHXSFG-UHFFFAOYSA-N
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Description

7-Chloro-4-phenylquinazolin-2-ol is a halogenated quinazoline derivative characterized by a hydroxyl (-OH) group at position 2, a phenyl ring at position 4, and a chlorine substituent at position 7. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and serotonin receptor modulators .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

7-chloro-4-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-14(18)17-13(11)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)

InChI Key

FLUZRXBCCHXSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-phenylquinazolin-2-ol typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts . The general reaction scheme is as follows:

    Condensation Reaction: 2-aminobenzamide reacts with benzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the quinazoline ring structure.

    Chlorination: The final step involves the chlorination of the quinazoline ring to introduce the chlorine atom at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-phenylquinazolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of 7-Chloro-4-phenylquinazolin-2-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

The following analysis compares 7-Chloro-4-phenylquinazolin-2-ol with structurally related compounds, focusing on substituent effects, molecular properties, and bioactivity.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₄H₁₀ClN₂O 258.70 -Cl (C7), -OH (C2), -Ph (C4) Potential kinase modulation Inferred
7-Chloro-4-hydroxyquinazoline C₈H₅ClN₂O 180.59 -Cl (C7), -OH (C4) 5-HT1A receptor binding
7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine C₁₅H₁₁Cl₂N₃ 304.17 -Cl (C7), -NH-(4-Cl-2-MePh) (C4) Kinase inhibition (ROCK2 target)
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol C₁₅H₁₂ClFN₃O₂ 335.73 -Cl (C3), -F (C2), -OCH₃ (C7), -OH (C6) High structural similarity (0.92) to kinase inhibitors
7-Bromo-2-chloro-5,6,8-trifluoroquinazolin-4-ol C₈H₂BrClF₃N₂O 329.47 -Br (C7), -Cl (C2), -F (C5,6,8), -OH (C4) Multi-halogenated; enhanced electrophilicity
Key Observations:
  • Substituent Positionality : The hydroxyl group at position 2 in this compound distinguishes it from 7-Chloro-4-hydroxyquinazoline (OH at C4), which exhibits 5-HT1A receptor affinity. Positional isomerism significantly alters target selectivity .
  • Phenyl vs. Aminophenyl Groups: The phenyl ring at C4 in the target compound may confer steric bulk compared to the amine-linked 4-chloro-2-methylphenyl group in , which shows ROCK2 kinase inhibition .

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